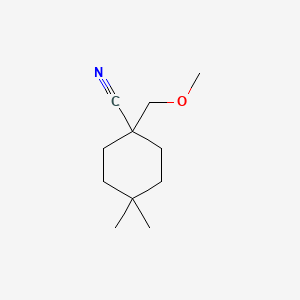
1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile is an organic compound characterized by its unique structure, which includes a methoxymethyl group attached to a cyclohexane ring with two methyl groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile typically involves the reaction of 4,4-dimethylcyclohexanone with methoxymethyl chloride in the presence of a base, followed by the introduction of a nitrile group through a cyanation reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products Formed:
Oxidation: Formation of 4,4-dimethylcyclohexane-1-carboxylic acid.
Reduction: Formation of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-amine.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the methoxymethyl group can undergo nucleophilic attacks. These interactions influence the compound’s reactivity and potential biological effects.
Comparison with Similar Compounds
4,4-Dimethylcyclohexanone: Lacks the methoxymethyl and nitrile groups, making it less reactive in certain chemical reactions.
1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its solubility and reactivity.
4,4-Dimethylcyclohexane-1-carbonitrile: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
Uniqueness: 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile is unique due to the presence of both the methoxymethyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-(methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H19NO/c1-10(2)4-6-11(8-12,7-5-10)9-13-3/h4-7,9H2,1-3H3 |
InChI Key |
LAIBTBFINLNDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(COC)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol](/img/structure/B13259150.png)
![3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one](/img/structure/B13259157.png)
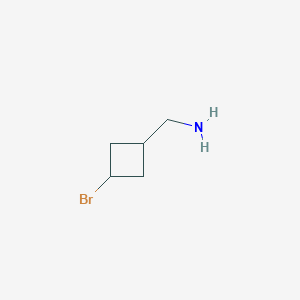
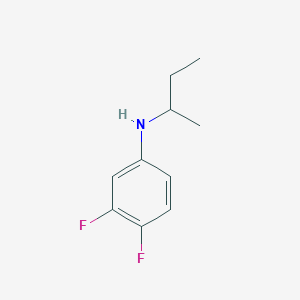
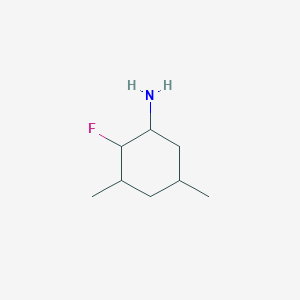
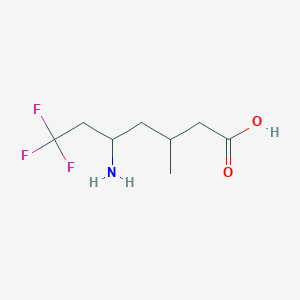
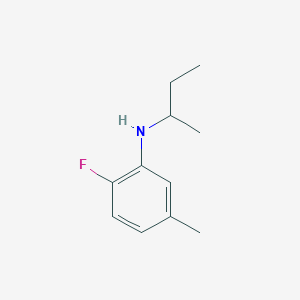
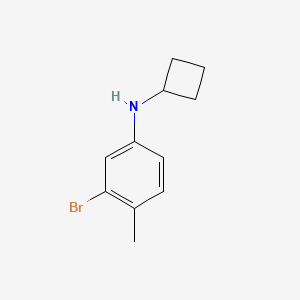
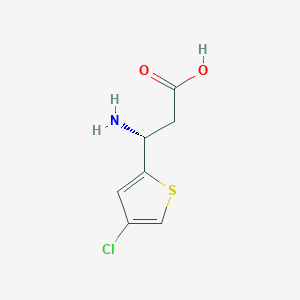
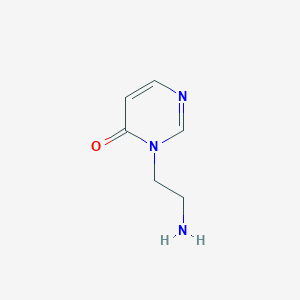
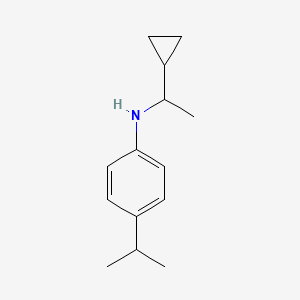

![[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine](/img/structure/B13259213.png)
